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Compound of Interest

Compound Name: Chloromethyl benzoate

Cat. No.: B1360013 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for chloromethyl
benzoate (CAS 5335-05-7), a halogenated ester utilized in organic synthesis. Due to the

limited availability of published experimental spectra for this specific compound, this document

focuses on predicted data derived from established spectroscopic principles and data from

analogous structures. The methodologies presented are standard protocols for the analysis of

small organic molecules.

Chloromethyl benzoate has a molecular formula of C₈H₇ClO₂ and a molecular weight of

170.59 g/mol .[1] Its structure consists of a central benzoate ester functional group with a

chloromethyl group attached to the ester oxygen.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a

molecule. The following data for ¹H and ¹³C NMR are predicted based on the analysis of

substituent effects on the benzoate and chloromethyl moieties.

Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals in two main regions: the aromatic region for

the benzene ring protons and a downfield singlet for the chloromethyl protons.
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Chemical Shift (δ)
(ppm)

Multiplicity Integration
Provisional
Assignment

~ 8.10
Doublet of doublets

(dd)
2H

H-2, H-6 (ortho to

C=O)

~ 7.65 Triplet (t) 1H H-4 (para to C=O)

~ 7.50 Triplet (t) 2H
H-3, H-5 (meta to

C=O)

~ 5.95 Singlet (s) 2H -OCH₂Cl

Note: Predicted for a standard deuterated solvent such as CDCl₃.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons,

and the chloromethyl carbon.

Chemical Shift (δ) (ppm) Provisional Assignment

~ 165.5 C=O (Ester Carbonyl)

~ 134.0 C-4 (para to C=O)

~ 130.0 C-2, C-6 (ortho to C=O)

~ 129.0 C-1 (ipso, attached to C=O)

~ 128.8 C-3, C-5 (meta to C=O)

~ 70.0 -OCH₂Cl

Note: Predicted for a standard deuterated solvent such as CDCl₃.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FTIR spectroscopy provides information about the

functional groups present in a molecule. The expected IR absorption bands for chloromethyl
benzoate are based on characteristic frequencies for aromatic esters.[2][3][4]
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3100-3000 Medium C-H Stretch Aromatic C-H

1730-1715 Strong C=O Stretch α,β-Unsaturated Ester

1600-1450 Medium-Strong C=C Stretch Aromatic Ring

1300-1250 Strong
C-O Stretch

(asymmetric)
Ester (Ar-CO-O)

1150-1000 Strong
C-O Stretch

(symmetric)
Ester (O-CH₂)

800-650 Strong C-Cl Stretch Alkyl Halide

900-675 Strong
C-H Out-of-plane

bend

Monosubstituted

Benzene

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

a molecule, aiding in its identification. Under electrospray ionization (ESI), a protonated

molecular ion [M+H]⁺ is observed at m/z 171.[5] The following table outlines the predicted

fragmentation pattern under Electron Ionization (EI).
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m/z Ion Formula Provisional Assignment

170/172 [C₈H₇ClO₂]⁺˙
Molecular Ion (M⁺˙) with ³⁵Cl/

³⁷Cl isotopes

135 [C₈H₇O₂]⁺ [M - Cl]⁺

121 [C₇H₅O₂]⁺ [M - CH₂Cl]⁺

105 [C₇H₅O]⁺
Benzoyl cation [C₆H₅CO]⁺

(Base Peak)

77 [C₆H₅]⁺ Phenyl cation

49/51 [CH₂Cl]⁺
Chloromethyl cation with ³⁵Cl/

³⁷Cl isotopes

Visualization of Key Processes

Diagram 1: General Spectroscopic Analysis Workflow
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Caption: General workflow for the spectroscopic analysis of a chemical sample.
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Diagram 2: Predicted EI-MS Fragmentation of Chloromethyl Benzoate
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Caption: Predicted major fragmentation pathways for chloromethyl benzoate in EI-MS.

Experimental Protocols
The following are representative protocols for obtaining the spectroscopic data described

above.

NMR Sample Preparation and Acquisition
Sample Preparation: Dissolve 5-25 mg of chloromethyl benzoate in approximately 0.6-0.7

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[6][7]

Ensure the sample is fully dissolved; if necessary, use a vortex mixer.
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Instrument Setup: Place the NMR tube in a spinner turbine and insert it into the NMR

spectrometer (e.g., 400 MHz).

Acquisition:

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic

field to achieve optimal homogeneity.

Acquire a ¹H NMR spectrum, typically using 8-16 scans.

Acquire a ¹³C NMR spectrum, which may require several hundred to a few thousand scans

for a sufficient signal-to-noise ratio.

Process the resulting Free Induction Decay (FID) with Fourier transformation, phase

correction, and baseline correction. Calibrate the chemical shifts using the residual solvent

peak or an internal standard like tetramethylsilane (TMS).

ATR-FTIR Spectroscopy Protocol
Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[8] Take a

background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and

instrument-related absorptions.

Sample Application: Place a small drop of liquid chloromethyl benzoate directly onto the

center of the ATR crystal.[1]

Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a

resolution of 4 cm⁻¹. The resulting spectrum is usually displayed in terms of absorbance or

transmittance versus wavenumber (cm⁻¹).

Cleaning: After analysis, wipe the sample from the crystal using a soft tissue dampened with

a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
Sample Introduction: Introduce the sample into the ion source. For a volatile liquid like

chloromethyl benzoate, this is typically done via a Gas Chromatography (GC-MS) system,

which separates the sample from any impurities before it enters the mass spectrometer.[9]
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Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-

energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a

positively charged molecular ion (M⁺˙).[3]

Fragmentation: The high energy of the molecular ion causes it to break apart into smaller,

characteristic fragment ions and neutral radicals.[10]

Analysis and Detection: The positively charged ions (both molecular and fragment ions) are

accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their

mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating the

mass spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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